Autogramin-2 was discovered through a forward chemical genetic approach aimed at identifying novel modulators of autophagy. This compound belongs to a class of molecules termed "autogramins," which have been shown to influence lipid transfer processes within cells. The identification of autogramins arose from high-content phenotypic screening that highlighted their ability to modulate cholesterol dynamics in relation to autophagy .
The synthesis of Autogramin-2 involves several key steps. Initial synthetic schemes utilize various intermediates, including compound 55, which undergoes transformations involving reagents such as Ts-Cl and KOH. The process typically includes purification steps such as gel filtration chromatography and high-performance liquid chromatography (HPLC) to isolate the final product .
In experimental setups, Autogramin-2 is often incubated with GRAMD1A under controlled conditions (e.g., specific buffer compositions and temperatures) to assess its binding affinity and functional impact on cholesterol transfer . The technical details of these methods include precise measurements of concentration, incubation times, and analytical techniques like mass spectrometry for verification of compound identity and purity.
Autogramin-2 primarily functions through competitive inhibition, where it binds to the StART domain of GRAMD1A, preventing cholesterol from associating with this site. This interaction alters the normal lipid transfer processes within cells. Experimental assays often utilize techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) to elucidate binding dynamics and confirm the specificity of Autogramin-2 for GRAMD1A over other homologs .
The chemical reactions involving Autogramin-2 can be monitored through various biochemical assays that measure changes in cholesterol levels within cellular compartments, particularly during starvation-induced autophagy .
The mechanism by which Autogramin-2 exerts its effects is centered on its ability to inhibit cholesterol transfer mediated by GRAMD1A. By blocking this transfer, Autogramin-2 disrupts the lipid composition necessary for autophagosome formation. This inhibition leads to reduced accumulation of cholesterol at phagophores and autophagosomes during starvation conditions, ultimately impairing the autophagic process .
Data from studies indicate that GRAMD1A is crucial for maintaining cholesterol homeostasis during autophagy. Knockdown experiments further demonstrate that loss of GRAMD1A function significantly decreases the formation of LC3 puncta, a marker for autophagosome development .
While specific physical properties such as melting point or solubility are not extensively documented for Autogramin-2, it is characterized by its chemical stability under physiological conditions relevant for biological assays. The compound's activity is typically assessed in vitro using cell lines or purified proteins under defined experimental conditions.
Chemical analyses often focus on its interaction with GRAMD1A and how structural variations impact binding affinity and biological activity .
Autogramin-2 has significant implications in scientific research, particularly in studies related to lipid metabolism and autophagy. Its ability to inhibit cholesterol transfer makes it a valuable tool for investigating the roles of lipids in cellular processes such as membrane dynamics, signaling pathways, and disease mechanisms associated with dysregulated autophagy.
Research utilizing Autogramin-2 has potential applications in understanding diseases linked to cholesterol metabolism, including neurodegenerative disorders and cancer, where altered autophagic processes play a critical role .
Forward chemical genetic screening identified Autogramin-2 (CAS 2375541-45-8) as a potent autophagy inhibitor through phenotypic assessment of small-molecule libraries. Initial screening measured autophagy inhibition efficacy using LC3 lipidation and autophagic flux assays in mammalian cells subjected to nutrient deprivation or mTOR inhibition. Autogramin-2 demonstrated potent blockade of starvation-induced autophagy (IC₅₀ = 0.27 μM) and rapamycin-induced autophagy (IC₅₀ = 0.14 μM), outperforming classical inhibitors like 3-methyladenine in both potency and selectivity profiles [1] [4]. This aminothiazole derivative emerged as a hit compound due to its ability to suppress autophagosome formation without inducing cytotoxicity at effective concentrations, making it suitable for mechanistic studies.
Table 1: Autophagy Inhibition Profile of Autogramin-2
Induction Method | IC₅₀ (μM) | Cellular Model |
---|---|---|
Starvation | 0.27 | Mammalian cells |
Rapamycin | 0.14 | Mammalian cells |
Target deconvolution employed affinity-based proteomics with Autogramin-2 conjugated to solid matrices for pull-down assays. Mass spectrometry analysis of interacting proteins consistently identified GRAM domain-containing protein 1A (GRAMD1A) as the primary binding partner. GRAMD1A is a cholesterol transfer protein localized at endoplasmic reticulum (ER)-plasma membrane contact sites. Validation experiments confirmed direct binding through:
The core structure of Autogramin-2 features an aminothiazole scaffold with critical pharmacophores:
Table 2: Structure-Activity Relationship of Key Derivatives
Modification Site | Effect on GRAMD1A Binding | Autophagy IC₅₀ |
---|---|---|
t-Butyl → Methyl | 12-fold reduction | 3.24 μM |
Isopropoxy → Methoxy | 8-fold reduction | 2.16 μM |
Thiazolo ring saturation | Minimal change | 0.29 μM |
Derivatization efforts generated PROTAC (proteolysis-targeting chimera) variants like NGF3, which retained GRAMD1A binding while enabling targeted protein degradation and fluorescent tracking capabilities [5]. These chemical probes confirmed that Autogramin-2's autophagy inhibition directly correlates with GRAMD1A engagement.
Selectivity assessment across GRAM domain family members revealed:
Functional validation established Autogramin-2's mechanism as an early-stage autophagosome biogenesis inhibitor:
In neurons, Autogramin-2 treatment caused accumulation of autophagy substrates including:
Table 3: Cellular Phenotypes Induced by Autogramin-2
Cellular Process | Effect of Autogramin-2 | Detection Method |
---|---|---|
Phagophore formation | 78% reduction | Electron microscopy |
LC3-II flux | Complete inhibition | Immunoblotting |
ER contact sites | Disorganized | Confocal imaging |
Cholesterol transport | Impaired | Filipin staining |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1